Cas no 721903-53-3 (2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate)
2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Z18297833
- 2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 4-formylbenzoate
- {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE
- AKOS007943099
- 721903-53-3
- [2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate
- EN300-1186832
- STL186426
- 2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate
-
- Inchi: 1S/C17H12F3NO4/c18-17(19,20)13-3-1-2-4-14(13)21-15(23)10-25-16(24)12-7-5-11(9-22)6-8-12/h1-9H,10H2,(H,21,23)
- InChI Key: LWGOVFBKEZYTGO-UHFFFAOYSA-N
- SMILES: C(OCC(=O)NC1=CC=CC=C1C(F)(F)F)(=O)C1=CC=C(C=O)C=C1
Computed Properties
- Exact Mass: 351.07184235g/mol
- Monoisotopic Mass: 351.07184235g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 72.5Ų
Experimental Properties
- Density: 1.405±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 552.7±50.0 °C(Predicted)
- pka: 11.71±0.70(Predicted)
2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1186832-0.05g |
721903-53-3 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
| Enamine | EN300-1186832-50mg |
721903-53-3 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate
Introduction to 2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate (CAS No. 721903-53-3)
2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate, with the CAS number 721903-53-3, is a significant compound in the field of pharmaceutical chemistry. This compound features a complex molecular structure that includes a trifluoromethyl group and an amino substituent, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a formyl group in its structure further enhances its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
The< strong>trifluoromethyl group is a well-known pharmacophore that influences the electronic properties and metabolic stability of molecules. Its incorporation into pharmaceutical compounds often enhances binding affinity and reduces susceptibility to degradation, making it highly sought after in drug design. In contrast, the amino group provides a site for further functionalization, allowing for the creation of diverse derivatives with tailored biological activities.
The< strong>formyl group in 2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate serves as a reactive handle for condensation reactions, enabling the formation of amides, imines, and other functional groups essential for drug development. This reactivity makes the compound particularly useful in synthetic pathways leading to complex molecules such as protease inhibitors and kinase inhibitors.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. The< strong>trifluoromethyl-containing compounds have shown promise in this regard due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that trifluoromethyl groups can enhance the metabolic stability of drug candidates by preventing oxidative degradation. This property is particularly relevant in the design of long-acting drugs that require minimal daily dosing.
The< strong>amino-functionalized portion of 2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate also plays a crucial role in its biological activity. Amino groups are frequently involved in hydrogen bonding interactions with biological targets, which can be critical for achieving high affinity and selectivity. Additionally, they can participate in salt formation, improving solubility and pharmacokinetic properties of drug candidates.
The< strong>formyl group's reactivity allows for diverse chemical modifications, making it an excellent starting point for synthesizing complex molecules. For example, it can be converted into an amide by reacting with an amine or into an imine by condensation with an aldehyde or ketone. These transformations are fundamental in medicinal chemistry and have been widely used to develop new therapeutic agents.
The synthesis of 2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The< strong>trifluoromethyl group is typically introduced via halogenation followed by metal-catalyzed cross-coupling reactions. The< strong>amino group is often incorporated during later stages of synthesis to avoid unwanted side reactions. The< strong>formyl group is usually introduced at the beginning or middle stages of the synthesis to serve as a versatile functional handle.
In academic research, this compound has been explored as a precursor for various bioactive molecules. For example, studies have shown its utility in the synthesis of non-peptide protease inhibitors that target viral proteases and matrix metalloproteinases (MMPs). These enzymes are involved in various pathological processes, including inflammation and cancer progression. By inhibiting their activity, such compounds can potentially lead to new therapeutic strategies.
The pharmaceutical industry has also shown interest in derivatives of 2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate due to their potential as drug candidates. Researchers have synthesized analogs with modified substitution patterns to improve pharmacokinetic properties such as solubility and bioavailability. Additionally, computational modeling has been used to predict the binding modes of these compounds with biological targets, providing insights into their mechanism of action.
The< strong>trifluoromethyl,< strong>amino, and< strong>formyl functional groups collectively contribute to the unique chemical and biological properties of this compound. Their presence allows for diverse synthetic possibilities while also enhancing its potential as a therapeutic agent. As research continues to uncover new applications for these types of compounds, their importance in pharmaceutical development is likely to grow.
721903-53-3 (2-Oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl 4-formylbenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)